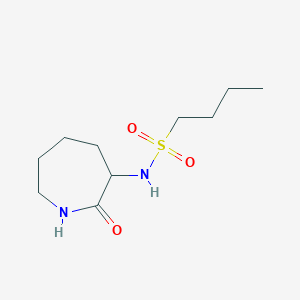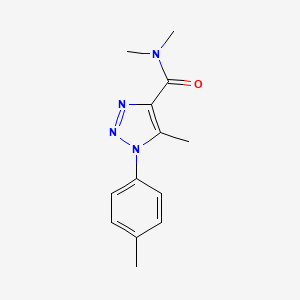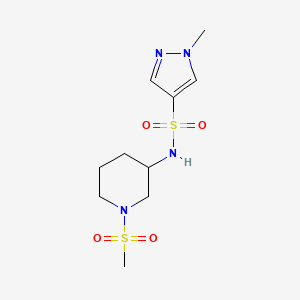
N-(2-oxoazepan-3-yl)butane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxoazepan-3-yl)butane-1-sulfonamide, also known as OB1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(2-oxoazepan-3-yl)butane-1-sulfonamide has been studied for its potential use as a fluorescent probe in biological imaging. It has been found to have high photostability and low toxicity, making it a promising candidate for imaging applications. N-(2-oxoazepan-3-yl)butane-1-sulfonamide has also been investigated for its use in the detection of heavy metal ions in water.
Wirkmechanismus
N-(2-oxoazepan-3-yl)butane-1-sulfonamide is believed to work by binding to certain proteins or enzymes in the body, leading to changes in their activity or function. However, the exact mechanism of action of N-(2-oxoazepan-3-yl)butane-1-sulfonamide is not yet fully understood and requires further research.
Biochemical and Physiological Effects:
N-(2-oxoazepan-3-yl)butane-1-sulfonamide has been found to have no significant effect on cell viability or proliferation, indicating its low toxicity. It has also been shown to have good cell permeability and can be easily taken up by cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-oxoazepan-3-yl)butane-1-sulfonamide in lab experiments is its high purity and low toxicity, which makes it a safe and reliable compound to work with. However, one limitation is its limited solubility in water, which may require the use of organic solvents or other methods to increase its solubility.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-oxoazepan-3-yl)butane-1-sulfonamide. One area of interest is its use in biological imaging, particularly in the detection of cancer cells. N-(2-oxoazepan-3-yl)butane-1-sulfonamide may also have applications in the development of new drugs or therapies, as well as in the field of environmental monitoring. Further research is needed to fully understand the mechanism of action of N-(2-oxoazepan-3-yl)butane-1-sulfonamide and to explore its potential applications in various fields.
In conclusion, N-(2-oxoazepan-3-yl)butane-1-sulfonamide is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-oxoazepan-3-yl)butane-1-sulfonamide and to explore its applications in various fields.
Synthesemethoden
N-(2-oxoazepan-3-yl)butane-1-sulfonamide can be synthesized by reacting 3-aminopentan-1-ol with sodium bisulfite, followed by cyclization with phosgene. This method has been reported to yield N-(2-oxoazepan-3-yl)butane-1-sulfonamide with a purity of over 99%.
Eigenschaften
IUPAC Name |
N-(2-oxoazepan-3-yl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-2-3-8-16(14,15)12-9-6-4-5-7-11-10(9)13/h9,12H,2-8H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPUMFKMXVGJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1CCCCNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7530806.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide](/img/structure/B7530807.png)



![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide](/img/structure/B7530830.png)
![N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide](/img/structure/B7530856.png)
![1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7530858.png)

![N-[[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methyl]-N-methylacetamide](/img/structure/B7530862.png)
